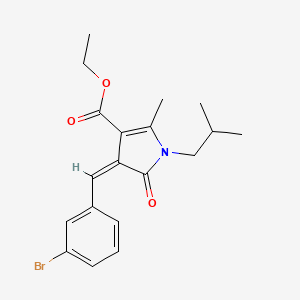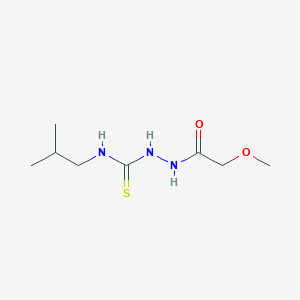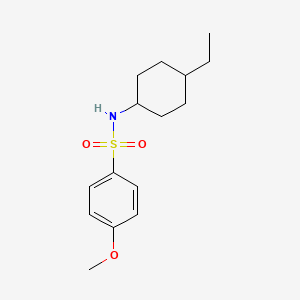![molecular formula C16H18ClNO3S2 B4738450 N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4738450.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide
Übersicht
Beschreibung
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of sulfonamide-based compounds and has been developed as a potential therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide involves the inhibition of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various client proteins. HSP90 is overexpressed in many cancer cells and is essential for their survival. Inhibition of HSP90 leads to the degradation of client proteins, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells through various mechanisms, including apoptosis and autophagy. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial for the metastasis of tumors. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide is its specificity towards HSP90, which reduces the potential for off-target effects. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its relatively low potency compared to other HSP90 inhibitors. This may limit its efficacy in certain cancer types and may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the development of N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide and other HSP90 inhibitors. One area of focus is the identification of biomarkers that can predict the response to HSP90 inhibition. This can help identify patients who are most likely to benefit from treatment and avoid unnecessary toxicity in non-responsive patients. Another area of focus is the development of combination therapies that target multiple pathways involved in cancer growth and progression. This can improve the efficacy of HSP90 inhibitors and overcome potential resistance mechanisms. Finally, the development of more potent and selective HSP90 inhibitors may lead to the development of more effective therapies for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide has been extensively studied in various preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting the growth and proliferation of cancer cells, including breast, lung, and prostate cancer. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of tumors.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-12-11-15(7-8-16(12)21-2)23(19,20)18-9-10-22-14-5-3-13(17)4-6-14/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPIXGHECOCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCSC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]ethanesulfonamide](/img/structure/B4738380.png)

![N-(5-chloro-2-methylphenyl)-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4738389.png)
![2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4738406.png)

![4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide](/img/structure/B4738413.png)
![ethyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4738426.png)
![7-[({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4738431.png)

![methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4738436.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4738437.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4738457.png)

